Application: This compound is used in cell culture and chromatography.
Application: This compound can form molecular adducts with commercially important herbicides and pesticides.
Application: This compound is used in the field of chemical detection.
3-Amino-4-methyl-5-nitrobenzoic acid is an organic compound with the molecular formula and a molecular weight of 196.16 g/mol. It is characterized by the presence of an amino group, a methyl group, and a nitro group attached to a benzoic acid structure. This compound typically appears as a yellow crystalline powder and is sparingly soluble in water, making it suitable for various chemical and biological applications .
Common reagents used in these reactions include potassium permanganate for oxidation, iron powder with hydrochloric acid for reduction, and sodium hydroxide for substitution reactions .
Research indicates that 3-Amino-4-methyl-5-nitrobenzoic acid exhibits significant biological activity. It has been investigated for its potential therapeutic effects, particularly in the context of pharmaceutical research. The compound's ability to interact with biological systems may be attributed to its functional groups, which can influence enzyme activity and cellular signaling pathways. Additionally, it may serve as a non-ionic organic buffering agent in biological studies .
The synthesis of 3-Amino-4-methyl-5-nitrobenzoic acid typically involves the following steps:
3-Amino-4-methyl-5-nitrobenzoic acid has various applications in different fields:
Studies on the interactions of 3-Amino-4-methyl-5-nitrobenzoic acid with other molecules indicate that it can form complexes with metal ions and other organic compounds. These interactions may enhance its efficacy as a pharmaceutical agent or as part of biochemical assays. The unique combination of functional groups allows it to engage in diverse chemical interactions, making it a valuable compound in research settings .
Several compounds share structural similarities with 3-Amino-4-methyl-5-nitrobenzoic acid. Below are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Amino-3-methyl-5-nitrobenzoic acid | Different position of amino group | |
2-Nitro-3-amino-4-methylbenzoic acid | Contains a bromine atom; different reactivity | |
Methyl 4-amino-3-methyl-5-nitrobenzoate | Methyl ester derivative; altered solubility |
The uniqueness of 3-Amino-4-methyl-5-nitrobenzoic acid lies in its specific arrangement of functional groups (amino, methyl, and nitro) on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This structural configuration enhances its potential applications in pharmaceuticals and organic synthesis, setting it apart from other related compounds .
Irritant